molecular formula C14H16O2 B14614942 2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate CAS No. 58085-30-6

2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate

Cat. No.: B14614942
CAS No.: 58085-30-6
M. Wt: 216.27 g/mol
InChI Key: QUUKFFZMPSJWGL-UHFFFAOYSA-N
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Description

2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate typically involves the esterification of 2-methyl-3-phenylprop-2-enoic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aromatic ring in the compound may also interact with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyl-2-propen-1-ol: Shares a similar backbone but differs in functional groups.

    2-Methyl-2-propen-1-ol: Similar aliphatic structure but lacks the aromatic ring.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Similar ester structure but with different substituents.

Uniqueness

2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate is unique due to its combination of aliphatic and aromatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

58085-30-6

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-methylprop-2-enyl 2-methyl-3-phenylprop-2-enoate

InChI

InChI=1S/C14H16O2/c1-11(2)10-16-14(15)12(3)9-13-7-5-4-6-8-13/h4-9H,1,10H2,2-3H3

InChI Key

QUUKFFZMPSJWGL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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